![molecular formula C14H21N3O5 B123478 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea CAS No. 98159-87-6](/img/structure/B123478.png)
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea, also known as MPPEU, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
科学研究应用
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In cancer research, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has also been studied as a potential drug for the treatment of Alzheimer's disease.
作用机制
The mechanism of action of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is not fully understood. However, it has been suggested that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and by modulating the activity of neurotransmitters in the brain.
生化和生理效应
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can inhibit the growth of cancer cells, induce apoptosis, and protect neurons from oxidative stress. In vivo studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can improve memory and cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea. These include further studies to understand its mechanism of action, exploring its potential as a drug for the treatment of Alzheimer's disease, and investigating its use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in humans.
Conclusion:
In conclusion, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in various fields and to determine its safety and toxicity in humans.
合成方法
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been synthesized using different methods, including the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)isocyanate, and the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)urea. The yield of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea from these methods ranges from 50% to 80%.
属性
CAS 编号 |
98159-87-6 |
|---|---|
产品名称 |
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
分子式 |
C14H21N3O5 |
分子量 |
311.33 g/mol |
IUPAC 名称 |
1-[2-(methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
InChI |
InChI=1S/C14H21N3O5/c1-11(22-10-20-2)13(18)16-17-14(19)15-8-9-21-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
InChI 键 |
WZEYEOBJBHIISY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
规范 SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
同义词 |
2-(Methoxymethoxy)propanoic Acid 2-[[(2-Phenoxyethyl)amino]carbonyl]hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
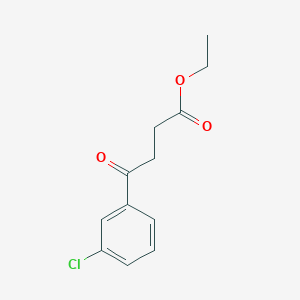
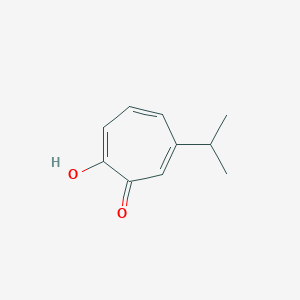
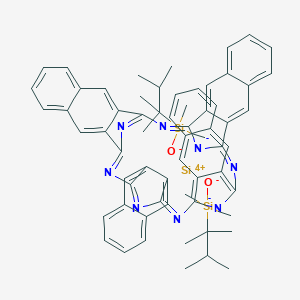
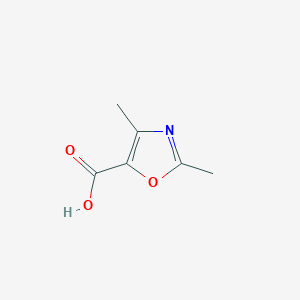
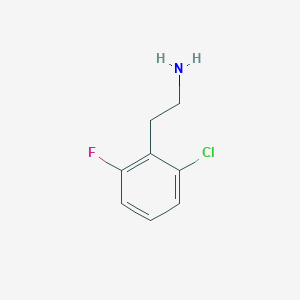
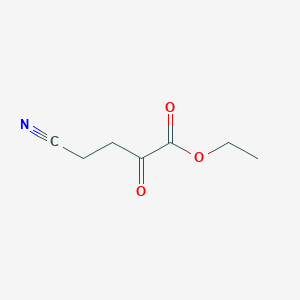
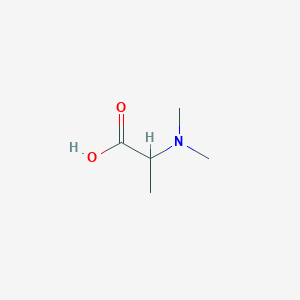

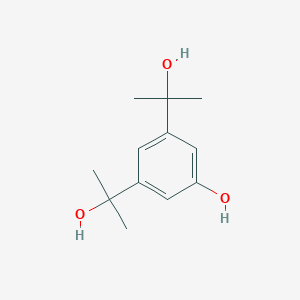
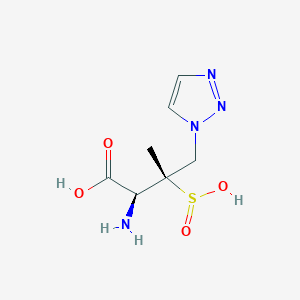
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)
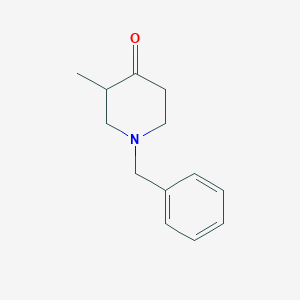
![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)